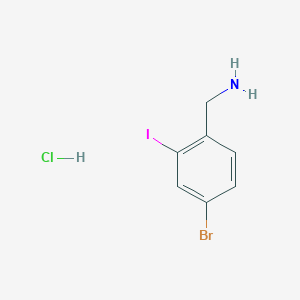

(4-Bromo-2-iodophenyl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Bromo-2-iodophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2287344-73-2 . It is commonly referred to as BIBO. It has a molecular weight of 348.41 . The compound is widely used in scientific research.

Molecular Structure Analysis

The IUPAC name for this compound is “(4-bromo-2-iodophenyl)methanamine hydrochloride” and its InChI code is "1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder and it should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Analytical Applications

Bromine chloride, which can be a derivative product in reactions involving (4-Bromo-2-iodophenyl)methanamine; hydrochloride, is utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds. This method has applications in the titrimetric determination of compounds like hydrazine, carbonyl compounds, and thiobarbituric acid through direct or indirect titrimetric methods (K. Verma, A. Srivastava, J. Ahmed, S. Bose, 1978).

Synthesis of Derivatives and Antioxidant Properties

Derivatives of (4-Bromo-2-iodophenyl)methanamine; hydrochloride, such as those synthesized from reactions like bromination and demethylation, exhibit significant in vitro antioxidant activities. These derivatives demonstrate effective radical scavenging activities and are promising molecules due to their potential antioxidant properties (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

Environmental Impact and Degradation Studies

In environmental contexts, compounds similar to (4-Bromo-2-iodophenyl)methanamine; hydrochloride, such as oxybenzone, have been studied for their reactivity with chlorine in seawater swimming pools. The formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts, highlights the importance of understanding the transformation products of such compounds in aquatic environments (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).

Nonlinear Optical Properties

The structural, spectral, and optical studies of derivatives, such as (4-methylphenyl)methanaminium bromide hemihydrate, highlight their potential applications in laser technology. These studies focus on their monoclinic crystal system, intramolecular interactions, and significant third-order nonlinear susceptibility, making them suitable for optical limiting applications (R. Aarthi, C. Ramachandra Raja, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

(4-bromo-2-iodophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGSJRQIUMPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2598908.png)

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)

![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)

![2-(3-Chlorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2598927.png)

![3-benzyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2598928.png)

![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)